

toxicological profile comparison between diisopropanolamine and diethanolamine

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Compound of Interest

Compound Name: *Diisopropanolamine*

Cat. No.: *B056660*

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A Comparative Toxicological Profile: Diisopropanolamine vs. Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of **diisopropanolamine** (DIPA) and diethanolamine (DEA), two alkanolamines with broad applications in industrial and consumer products. The following sections detail their effects across various toxicological endpoints, supported by experimental data and methodologies, to assist in informed decision-making and risk assessment.

Executive Summary

Diisopropanolamine and diethanolamine, while structurally similar, exhibit distinct toxicological profiles. Generally, DEA appears to present a greater systemic toxicity concern, particularly regarding carcinogenicity and reproductive effects, based on extensive studies. DIPA, on the other hand, demonstrates a lower acute toxicity profile but is a notable eye irritant. This guide will delve into the specifics of their toxicological characteristics.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative toxicological data for DIPA and DEA.

Table 1: Acute Toxicity

Endpoint	Diisopropanolamine (DIPA)	Diethanolamine (DEA)
Oral LD50 (Rat)	>2000 - 4765 mg/kg bw[1][2][3]	~780 - 1820 mg/kg bw[4][5][6]
Dermal LD50 (Rabbit)	8000 mg/kg bw[2]	Data not readily available
Dermal LD50 (Rat)	>2000 mg/kg bw[7]	No data available

Table 2: Skin and Eye Irritation

Endpoint	Diisopropanolamine (DIPA)	Diethanolamine (DEA)
Skin Irritation (Rabbit)	Non-irritating to mildly irritating[7][8][9]	Skin irritant[5][6][10]
Eye Irritation (Rabbit)	Severe irritant[7][11]	Causes serious eye damage[5][6][10]

Table 3: Sensitization

Endpoint	Diisopropanolamine (DIPA)	Diethanolamine (DEA)
Skin Sensitization	Not considered a skin sensitizer in human studies at 2%[11]	Not classified as a skin sensitizer in some studies, though cases of occupational sensitization have been reported[6][9]

Table 4: Genotoxicity

Assay	Diisopropanolamine (DIPA)	Diethanolamine (DEA)
Ames Test (Bacterial Reverse Mutation)	Negative	Negative[4]
In Vitro Mammalian Chromosomal Aberration	Data not readily available	Negative in Chinese hamster ovary cells[4]
In Vitro Mammalian Cell Gene Mutation	Data not readily available	Negative in mouse lymphoma cells[4]
In Vivo Micronucleus Test (Mouse)	Data not readily available	Negative in peripheral blood erythrocytes after dermal exposure[4]

Table 5: Carcinogenicity

Species	Diisopropanolamine (DIPA)	Diethanolamine (DEA)
Rat (Dermal)	No data available	No evidence of carcinogenic activity[10][12]
Mouse (Dermal)	No data available	Clear evidence of carcinogenic activity (liver and kidney tumors)[10][12]

Table 6: Reproductive and Developmental Toxicity

Endpoint	Diisopropanolamine (DIPA)	Diethanolamine (DEA)
Reproductive Toxicity	No adverse effects on reproductive organs in repeated dose studies[8][9]	Suspected of damaging fertility; testicular effects observed in animal studies[6]
Developmental Toxicity (Rat)	No maternal or developmental effects observed up to 1000 mg/kg/day[8][9]	Developmental effects observed, but often secondary to maternal toxicity[13]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 420)

- Test Species: Typically Wistar rats.
- Administration: A single dose of the test substance is administered by oral gavage.
- Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.
- Data Collection: Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.
- Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.

Skin Irritation (Based on OECD Guideline 404)

- Test Species: Albino rabbits.
- Application: A 0.5 mL (liquid) or 0.5 g (solid) sample of the test substance is applied to a small patch of shaved skin.
- Exposure: The patch is covered with a semi-occlusive dressing for 4 hours.
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The reactions are scored based on a standardized scale.

Eye Irritation (Based on OECD Guideline 405)

- Test Species: Albino rabbits.
- Application: A 0.1 mL (liquid) or 0.1 g (solid) sample of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

- Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
- Scoring: Ocular lesions are scored according to a standardized system to determine the irritation potential.

Bacterial Reverse Mutation Assay (Ames Test; based on OECD Guideline 471)

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* with preexisting mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
- Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Endpoint: The number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

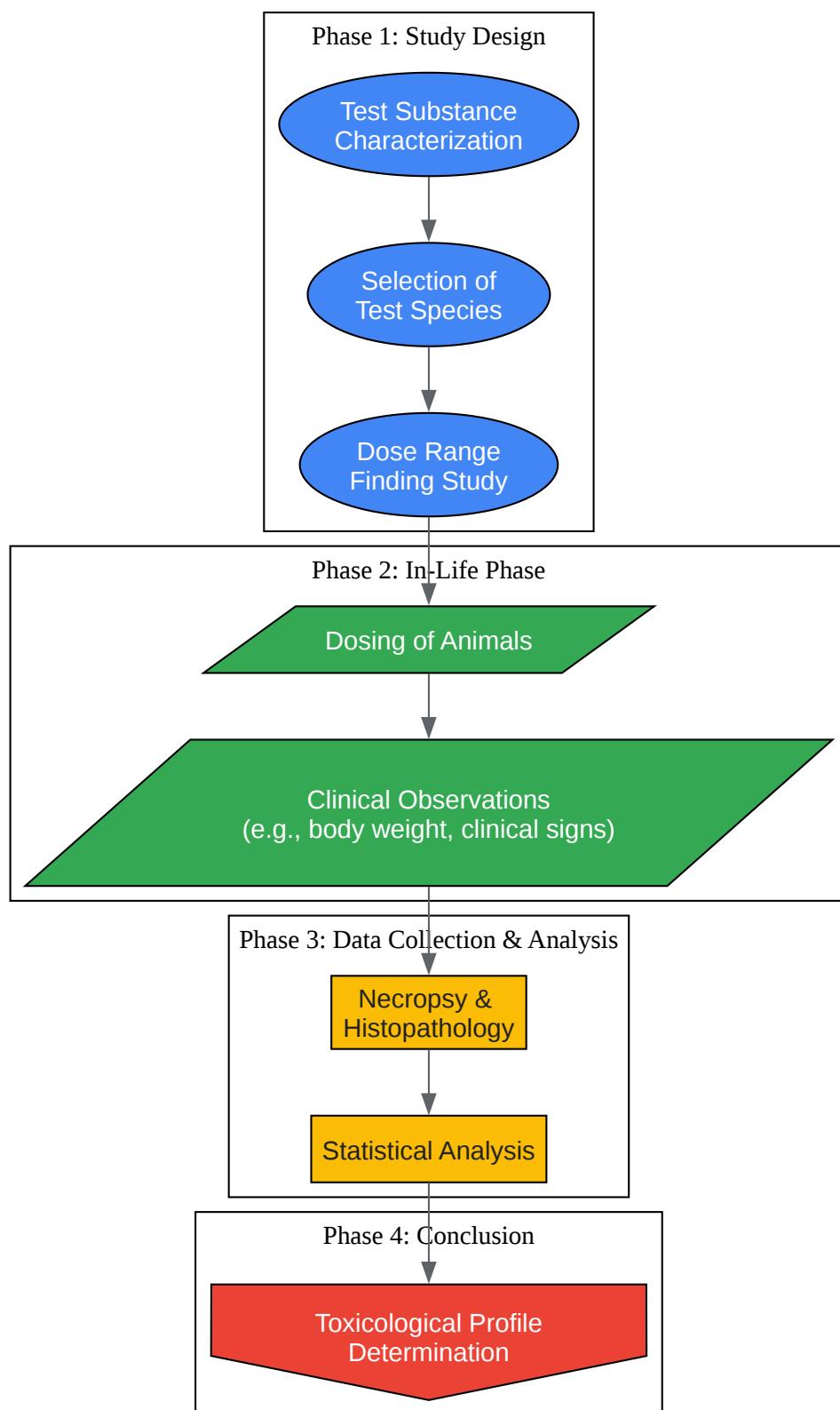
- Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes.
- Procedure: The cells are exposed to the test substance at various concentrations, with and without metabolic activation. The cells are then treated with a substance to arrest them in metaphase.
- Analysis: The chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
- Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Carcinogenicity Bioassay (Based on NTP TR-478 for DEA)

- Test Species: F344/N rats and B6C3F1 mice.
- Administration: Dermal application of the test substance in a suitable vehicle (e.g., 95% ethanol) for 2 years.
- Dose Groups: Multiple dose groups and a vehicle control group.
- Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.
- Endpoint: A complete histopathological examination of all major tissues and organs is performed to identify neoplastic and non-neoplastic lesions.

Mandatory Visualizations

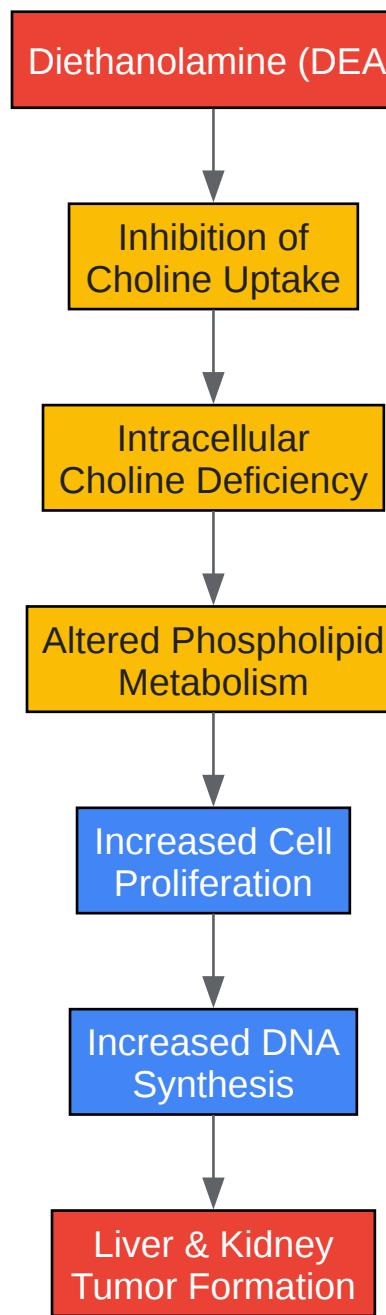
General Workflow for In Vivo Toxicity Testing



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Caption: A generalized workflow for conducting in vivo toxicological studies.

Signaling Pathway: Postulated Mechanism of DEA-Induced Carcinogenicity



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Caption: Postulated non-genotoxic mechanism for DEA-induced carcinogenicity in mice.

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